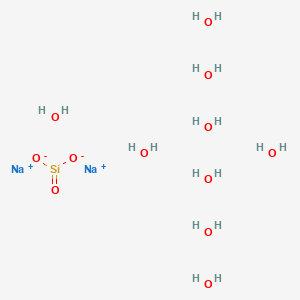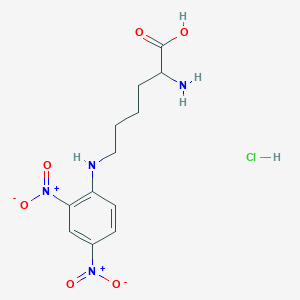
4-(1h-Tetrazol-1-yl)aniline
Vue d'ensemble
Description
4-(1H-Tetrazol-1-yl)aniline, also known as 4-Tetrazolylaniline, is an organic compound with the molecular formula C6H7N5. It is a colourless solid that is soluble in organic solvents. This compound has a wide range of applications in scientific research, including as a reagent for the synthesis of other compounds, as a biocatalyst, and as a drug.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
4-(1H-Tetrazol-1-yl)aniline derivatives have been synthesized and characterized through various methods. Yılmaz et al. (2015) synthesized phenyl tetrazoles, including 1-phenyl-1H-tetrazole, from aniline and other derivatives, and characterized them using spectroscopic techniques and single-crystal X-ray diffraction. The thermal decomposition of these compounds was also investigated, providing insights into their stability and potential applications in materials science (Yılmaz et al., 2015).
Electrochemical Applications
Shahhosseini et al. (2016) explored the electrochemical synthesis of a novel polymer based on a derivative of this compound. This polymer demonstrated promising applications as a counter electrode in dye-sensitized solar cells, showing a higher energy conversion efficiency compared to traditional Pt counter electrodes (Shahhosseini et al., 2016).
Photophysical Properties and Electroluminescence
A study by Vezzu et al. (2010) focused on tetradentate bis-cyclometalated platinum complexes derived from N,N-di(phenyl)aniline derivatives, showcasing their potential in organic light-emitting diodes (OLEDs) due to their high luminescence and electroluminescence properties. This highlights the potential of this compound derivatives in advanced display technologies and lighting applications (Vezzu et al., 2010).
Photocatalysis
Saritha et al. (2021) demonstrated the use of a carbazole-based photocatalyst, 4CzIPN, for the efficient arylation of 2H-indazole derivatives. The study highlights the potential of this compound derivatives in photocatalytic applications, offering a safe and accessible synthetic route for arylation reactions (Saritha et al., 2021).
Crystallography and Material Properties
Research by Slyvka et al. (2019) involved the synthesis and crystal structure analysis of a compound derived from this compound, shedding light on the molecular geometry and intermolecular interactions within the crystal lattice. This type of research is crucial for understanding the material properties and potential applications of these compounds in various fields (Slyvka et al., 2019).
Orientations Futures
Research into “4-(1h-Tetrazol-1-yl)aniline” and its derivatives is ongoing. For instance, in vitro cytotoxic evaluation has indicated that some hybrids of the compound exhibit potent inhibitory activities against certain cancer cell lines . This suggests potential future applications in cancer treatment.
Mécanisme D'action
Target of Action
Tetrazole derivatives have been known to interact with various biological targets, such as the glucagon-like peptide-1 receptor (glp-1r) .
Mode of Action
It’s worth noting that tetrazole rings often act as bioisosteric substitutes for carboxylic acid fragments, which can modulate the activity of the compound .
Result of Action
Some tetrazole derivatives have shown cytotoxic activities against certain tumor cell lines .
Action Environment
It’s known that the compound has a storage temperature of -20°c , indicating that temperature could be a significant environmental factor affecting its stability.
Analyse Biochimique
Biochemical Properties
The planar structure of the tetrazole ring in 4-(1h-Tetrazol-1-yl)aniline favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions
Cellular Effects
The tetrazolate anions in this compound are more soluble in lipids than carboxylic acids, which allows the molecules to penetrate more easily through cell membranes
Propriétés
IUPAC Name |
4-(tetrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-1-3-7(4-2-6)12-5-9-10-11-12/h1-5H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRAUWWVBVECPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341248 | |
| Record name | 4-(1h-tetrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14213-13-9 | |
| Record name | 4-(1H-Tetrazol-1-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14213-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1h-tetrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-1,2,3,4-tetrazol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate](/img/structure/B80687.png)
